1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-20-12-10(3-2-4-14-12)13(19)18-7-5-17(6-8-18)11-9-15-21-16-11/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGDMANEPBOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxypyridine Carbonyl Intermediate: This step involves the reaction of 2-methoxypyridine with a suitable carbonylating agent under controlled conditions.
Synthesis of the Thiadiazole Intermediate: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, often involving sulfur and nitrogen-containing reagents.
Coupling Reaction: The final step involves the coupling of the methoxypyridine carbonyl intermediate with the thiadiazole intermediate in the presence of a base and a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the methoxypyridine moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and piperazine exhibit significant antimicrobial properties. For example, compounds similar to 1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have been evaluated for their efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiadiazole structure enhances the antimicrobial efficacy of related compounds .
Antitumor Activity
The compound's structural features make it a candidate for antitumor activity. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, a series of piperazinone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines using MTT assays.
Case Study: Cytotoxicity Evaluation
In a study focusing on novel piperazinone derivatives:
- Cell Lines Tested : HT-29 (colon cancer), A549 (lung cancer), and MRC-5 (normal lung fibroblast).
- Results : Several compounds exhibited significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells .
Potential in Drug Development
Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutic agents:
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the piperazine substituents, focusing on structural, pharmacological, and physicochemical properties. Key examples include:
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
- Substituents : 5-Chloro-2-methylphenyl and 2-chloropyridine-3-carbonyl.
- This compound is hypothesized to exhibit antibacterial activity, as chloro-substituted aromatic groups are common in antimicrobial agents .
- Molecular Weight : ~370 g/mol (estimated).
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Substituents : Naphthalene-1-carbonyl and thiadiazole.
- Key Differences: The naphthalene group increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
- Molecular Weight : 324.4 g/mol.
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
- Substituents : 2-Methoxyphenyl and piperidin-4-yl.
- This compound was synthesized as an intermediate for neuroactive agents .
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine
- Substituents : 4-Chloro-thiadiazole and propyl.
- Key Differences : Chlorination of the thiadiazole may enhance enzyme inhibition (e.g., MAO-B or kinase targets) due to increased electrophilicity. The propyl group adds lipophilicity .
- Molecular Weight : 246.76 g/mol.
Table 1: Comparative Analysis of Piperazine Derivatives
Pharmacological and Physicochemical Insights
- Antibacterial Activity : Derivatives with aromatic substituents (e.g., 2-methoxyphenyl or chlorophenyl) show enhanced antibacterial effects, likely due to improved membrane interaction .
- Enzyme Inhibition : Thiadiazole-containing compounds may target MAO-B or AChE, as seen in structurally related thiazolylhydrazones .
- Solubility vs. Permeability : Methoxypyridine improves aqueous solubility compared to naphthalene, while thiadiazole balances hydrophobicity for membrane penetration .
- Metabolic Stability : Chlorinated analogs (e.g., 4-chloro-thiadiazole) resist oxidative metabolism better than methoxy-substituted derivatives .
Biological Activity
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Methoxypyridine Carbonyl Intermediate : The reaction of 2-methoxypyridine with a carbonylating agent.
- Synthesis of Thiadiazole Intermediate : Cyclization involving sulfur and nitrogen-containing reagents to form the thiadiazole ring.
- Coupling Reaction : The final step involves coupling the two intermediates using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : It may interact with enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
- Pathways Modulated : The compound can influence signaling pathways related to inflammation, cell proliferation, or apoptosis .
Pharmacological Properties
Research indicates that this compound may possess various pharmacological properties:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Neuroprotective Activity : Investigated for its ability to protect neural tissues in models of neurodegenerative diseases .
Research Findings
Recent studies have evaluated the compound's biological effects:
- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising results in inhibiting Gram-positive bacteria while maintaining selectivity towards mammalian cells .
- Hemolytic Activity : Evaluated for safety on human red blood cells (RBCs), it demonstrated low hemolytic rates at high concentrations, indicating a favorable biosafety profile .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar piperazine derivatives:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(2-Pyridylcarbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | Lacks methoxy group | Moderate antibacterial |
| 1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,4-triazol-3-yl)piperazine | Triazole instead of thiadiazole | Neuroprotective potential |
The presence of both the methoxypyridine and thiadiazole moieties in this compound confers distinct chemical and biological properties that enhance its interaction with molecular targets compared to other derivatives .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, the compound was evaluated for its antimicrobial efficacy against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce neuronal cell death and inflammation markers significantly, supporting its potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
